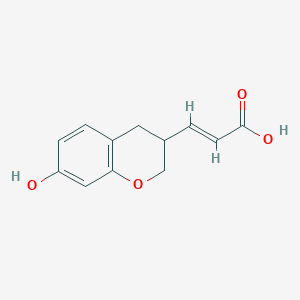

(2E)-3-(7-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid

Description

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

(E)-3-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C12H12O4/c13-10-3-2-9-5-8(1-4-12(14)15)7-16-11(9)6-10/h1-4,6,8,13H,5,7H2,(H,14,15)/b4-1+ |

InChI Key |

MYMVPQZDVVFRRF-DAFODLJHSA-N |

Isomeric SMILES |

C1C(COC2=C1C=CC(=C2)O)/C=C/C(=O)O |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Coupling Reactions

Coupling reactions are a common method for synthesizing this compound. These reactions involve the attachment of an acrylic acid moiety to a chromene core. The "2E" configuration indicates a trans arrangement of the double bond in the acrylic acid group, which is crucial for the compound's biological activities.

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Knoevenagel Condensation | Chromene derivative, Acrylic acid | Mild conditions, Catalyst (e.g., piperidine) | Moderate to High |

| Heck Reaction | Chromene derivative, Acrylate ester | Palladium catalyst, Base (e.g., triethylamine) | High |

Knoevenagel Condensation

This method involves the condensation of a chromene derivative with acrylic acid in the presence of a catalyst like piperidine. The reaction is typically carried out under mild conditions to avoid side reactions.

- Reagents : Chromene derivative, Acrylic acid, Piperidine.

- Solvent : Ethanol or Methanol.

- Temperature : Room temperature or slightly elevated.

- Time : Several hours to overnight.

Heck Reaction

The Heck reaction is another approach, involving the coupling of a chromene derivative with an acrylate ester in the presence of a palladium catalyst. This method provides a high yield and is often preferred for its efficiency.

- Reagents : Chromene derivative, Acrylate ester, Palladium(II) acetate, Triethylamine.

- Solvent : DMF or DMSO.

- Temperature : Elevated (around 100°C).

- Time : Several hours.

Analytical Characterization

The structure of this compound can be confirmed using various spectroscopic techniques such as NMR, IR, and MS. These methods help in verifying the molecular structure and purity of the synthesized compound.

| Technique | Information Provided |

|---|---|

| NMR (1H, 13C) | Structural confirmation, Stereochemistry |

| IR | Functional group identification |

| MS | Molecular weight confirmation |

Chemical Reactions Analysis

Types of Reactions

3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(7-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid.

Reduction: Formation of 3-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

- The 7-hydroxy and acrylic acid groups enhance hydrogen-bonding capacity relative to ethoxy/methoxy-substituted analogs, impacting solubility and binding to biological targets .

- Caffeic acid shares the (E)-acrylic acid motif but lacks the chromen scaffold, resulting in lower molecular weight and distinct pharmacokinetics .

Spectroscopic and Computational Insights

Density functional theory (DFT) studies on related compounds (e.g., 7-hydroxy-3-(4-methoxyphenyl)chromone) predict UV-Vis absorption maxima near 300–350 nm due to π→π* transitions in the chromen system. The acrylic acid’s extended conjugation in the target compound may redshift absorption compared to simpler coumarins .

Biological Activity

(2E)-3-(7-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid is a compound belonging to the class of benzopyran derivatives, characterized by its unique structural features that contribute to its biological activities. Its molecular formula is , and it has a molecular weight of approximately 220.22 g/mol. This compound is noteworthy for its potential therapeutic applications due to its antioxidant and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound includes a hydroxyl group at the 7th position of the chromene ring and an acrylic acid moiety at the 3rd position. This configuration is crucial for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It interacts with reactive oxygen species (ROS), thereby reducing oxidative stress in biological systems. This activity is essential for protecting cells from oxidative damage and may contribute to its therapeutic potential against various diseases associated with oxidative stress.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory effects by modulating signaling pathways involved in inflammation. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes, which are often elevated in inflammatory conditions. This makes it a candidate for further research in treating inflammatory diseases.

Cardioprotective Effects

In animal models, particularly in studies involving myocardial infarction induced by isoproterenol, this compound has shown promising results. Pre-treatment with this compound was associated with improved cardiac function and reduced markers of heart injury, suggesting a potential role in cardioprotection through its antioxidant and anti-inflammatory properties .

Study on Myocardial Infarction

A study investigated the cardioprotective effects of a related compound derived from the same class, focusing on its ability to mitigate myocardial injury. The results indicated that pre-treatment with the compound significantly reduced oxidative stress markers and improved cardiac function post-infarction .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group at 7th position | Antioxidant, anti-inflammatory |

| Quercetin | Flavonoid structure with multiple hydroxyl groups | Strong antioxidant, anti-inflammatory |

| (E)-Cinnamic Acid | Simple phenolic structure | Antimicrobial, anti-cancer |

The table above highlights how this compound compares with other structurally similar compounds in terms of biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.